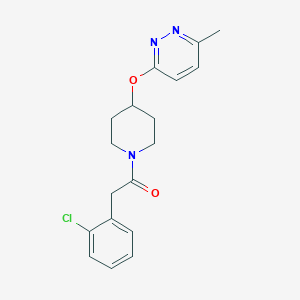![molecular formula C9H7NO2 B2604172 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one CAS No. 1367933-93-4](/img/structure/B2604172.png)
1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one is a heterocyclic compound that features a fused ring system combining furan and pyridine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . The reaction conditions often include the use of bases and solvents such as ethanol or methanol, with temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furo[3,2-c]pyridine-2-carboxylic acid, while reduction could produce 1-{furo[3,2-c]pyridin-2-yl}ethanol.
Applications De Recherche Scientifique
1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in targeting specific cellular pathways.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism by which 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one exerts its effects involves interactions with various molecular targets. For instance, in medicinal chemistry, it may bind to specific enzymes or receptors, modulating their activity and affecting cellular signaling pathways . Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1 and estrogen receptor alpha (ERα), suggesting its role in disrupting key cellular processes.
Comparaison Avec Des Composés Similaires
1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one can be compared with other similar compounds, such as:
1-{Furo[2,3-b]pyridin-2-yl}ethan-1-one: Another furan-pyridine fused compound with different ring fusion.
1-{Pyridin-2-yl}ethan-1-one: Lacks the furan ring, making it structurally simpler.
1-{Phenyl-2-pyridin-2-yl}ethan-1-one: Contains a phenyl group instead of a furan ring, altering its chemical properties.
Propriétés
IUPAC Name |
1-furo[3,2-c]pyridin-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-6(11)9-4-7-5-10-3-2-8(7)12-9/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHIODXFAYDXOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
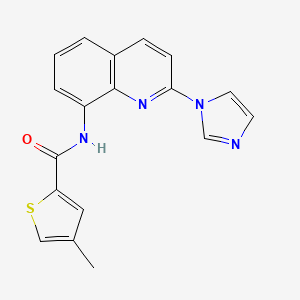
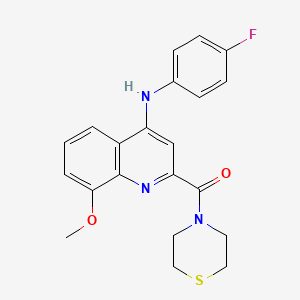
![2-Ethyl-7-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-1,3-dione](/img/structure/B2604091.png)

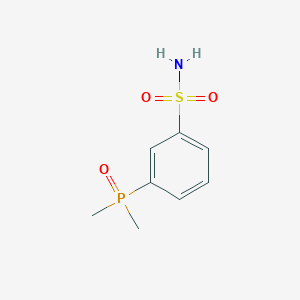
![[2-[(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2604096.png)
![ethyl 2-[3-(4-ethoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate](/img/structure/B2604097.png)
![2-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2604099.png)

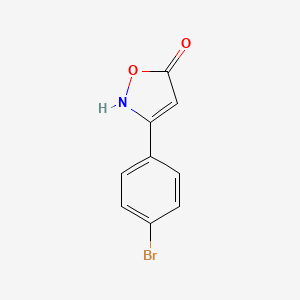
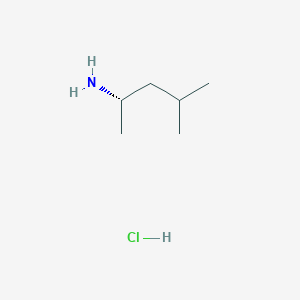
![N-(4-fluorophenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2604107.png)
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-4-(thiophen-3-yl)benzamide](/img/structure/B2604109.png)
